3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-29-24-15-13-19-8-5-6-12-22(19)23(24)14-16-25(28)26-18-21-11-7-17-27(21)20-9-3-2-4-10-20/h2-6,8-10,12-13,15,21H,7,11,14,16-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWQZCXTXSWQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various receptors and enzymes
Mode of Action
It’s known that the interaction of a compound with its targets often leads to changes in the conformation or activity of the target, which can result in a variety of biological effects.
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects.
Result of Action
The interaction of the compound with its targets can lead to a variety of cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets.
Biological Activity
3-(2-Methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, with the CAS number 1797703-98-0, is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to a class of molecules that may exhibit pharmacological properties relevant to various therapeutic areas, including neuropharmacology and oncology.
The molecular formula of this compound is , and it has a molecular weight of 388.5 g/mol. Its structure features a methoxynaphthalene moiety linked to a pyrrolidine derivative, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O2 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1797703-98-0 |
Pharmacological Effects
Research indicates that compounds similar to this compound may interact with various biological systems, particularly in modulating neurotransmitter pathways. The presence of the naphthalene and pyrrolidine structures suggests potential interactions with dopamine and serotonin receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases.
Key Findings:
- Dopaminergic Activity : Studies have shown that compounds with similar structures can influence dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia.
- Antidepressant Properties : Research on related compounds indicates possible antidepressant effects, suggesting that this compound could also exhibit similar properties through modulation of serotonin levels.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound on various cell lines. These studies typically assess cell viability, apoptosis, and the modulation of specific signaling pathways.
| Study Focus | Result |
|---|---|
| Cell Viability | Significant reduction in viability at high concentrations |
| Apoptosis Induction | Increased apoptosis in cancer cell lines at IC50 values around 10 µM |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
- Signal Transduction Pathways : It could influence intracellular signaling cascades involved in cell survival and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Propanamide derivatives share a common backbone but differ in substituents, leading to distinct physicochemical profiles. Key examples include:
Key Observations :
- Lipophilicity : The methoxynaphthalene group in the target compound likely confers higher lipophilicity than analogs with smaller aromatic systems (e.g., pyridine in or thiazole in ), enhancing passive diffusion across biological membranes.
- Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points (~148–152°C) compared to flexible propanamide derivatives, suggesting stronger intermolecular forces.
- Molecular Weight : The target compound’s inferred molecular weight (~388.5 g/mol) aligns with drug-like small molecules but is heavier than simpler analogs like (373.44 g/mol).
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Propanamides with pyridyl or biphenylmethyl groups (e.g., ) show AChE inhibitory activity, suggesting the target compound’s phenylpyrrolidinyl group could similarly interact with enzyme active sites.
- Antioxidant and Antibacterial Effects : Thiazole-oxadiazole hybrids () exhibit radical scavenging and antibacterial activity, while hydrazone derivatives () inhibit bacterial growth (e.g., E. coli). The methoxynaphthalene moiety may confer antioxidant properties via radical stabilization.
SARS-CoV-2 Relevance
- The target compound’s methoxynaphthalene group may similarly interact with viral proteases or host receptors.
Pharmacokinetic Considerations
- Solubility : Pyrrolidine-containing analogs (e.g., ) demonstrate improved aqueous solubility due to their basic nitrogen, contrasting with highly lipophilic analogs like .
- Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to unsubstituted naphthalenes, as seen in naproxen derivatives .
Crystallographic and Spectroscopic Analysis
- SHELX Refinement : Programs like SHELXL () are widely used for small-molecule crystallography. The phenylpyrrolidinyl group’s stereochemistry could be resolved via these tools, aiding in conformational analysis.
- Hydrogen Bonding : The propanamide backbone facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) or in crystal packing (). Substituents like methoxynaphthalene may alter these interactions compared to thiophene () or indole () analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer: Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) with bases (e.g., triethylamine) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 0–5°C to minimize side products, as seen in analogous naphthalene-derived amide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound, as described for structurally similar propanamides .
- Monitoring : Thin-layer chromatography (TLC) using 9:1 hexane:ethyl acetate helps track reaction progress .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Answer: Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, especially for methoxynaphthalene and pyrrolidine moieties .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies impurities .
- Crystallography : Resolves bond lengths/angles, critical for understanding conformational stability (e.g., dihedral angles in naphthalene derivatives) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence/colorimetric readouts .
- Cell viability assays : Use MTT or resazurin in cancer cell lines to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays (e.g., for neurotransmitter receptors) quantify affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric features of this compound?
Answer:
- Core modifications : Compare analogs with substitutions on the methoxynaphthalene (e.g., halogenation) or pyrrolidine (e.g., fluorination) to assess impact on bioactivity .
- Functional group replacement : Replace the propanamide linker with esters or sulfonamides to evaluate stability and target engagement .
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with biological targets like G-protein-coupled receptors .
Q. What experimental designs address contradictory data in biological activity studies?
Answer:
- Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Dose-response curves : Establish EC50/IC50 values across multiple cell lines or animal models to rule out model-specific artifacts .
- Metabolic stability tests : Assess cytochrome P450 interactions to identify confounding pharmacokinetic factors .
Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase structural data?
Answer:
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
- Molecular dynamics simulations : Compare crystal structure rigidity with solvated-state dynamics (e.g., using AMBER or GROMACS) .
- Small-angle X-ray scattering (SAXS) : Provides solution-phase structural insights to complement crystallography .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in pharmacological assays?
Answer:
Q. How should stability studies be designed for long-term storage?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via HPLC .
- Lyophilization : Stabilize hygroscopic samples by freeze-drying under inert atmospheres .
Data Interpretation and Validation
Q. What statistical approaches are recommended for high-throughput screening (HTS) data analysis?
Answer:
Q. How can off-target effects be systematically evaluated?
Answer:
- Proteome-wide profiling : Use affinity pulldown combined with mass spectrometry to identify unintended binding partners .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing effects in wild-type vs. gene-edited cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
